An In-depth Technical Guide to 6-Chloro-2-hydroxynicotinic Acid (CAS: 38076-76-5)
An In-depth Technical Guide to 6-Chloro-2-hydroxynicotinic Acid (CAS: 38076-76-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-hydroxynicotinic acid, with the CAS number 38076-76-5, is a substituted pyridine carboxylic acid derivative. Its structure, featuring a chlorine atom, a hydroxyl group, and a carboxylic acid moiety on a pyridine ring, makes it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to researchers and professionals in drug development.
Physicochemical Properties
Quantitative data for 6-Chloro-2-hydroxynicotinic acid is not extensively available in public literature. The following table summarizes the known properties of the target compound and includes data for structurally related compounds for comparative analysis.
| Property | 6-Chloro-2-hydroxynicotinic acid | 6-Chloronicotinic acid | 6-Hydroxynicotinic acid |
| CAS Number | 38076-76-5 | 5326-23-8 | 5006-66-6 |
| Molecular Formula | C₆H₄ClNO₃[1] | C₆H₄ClNO₂ | C₆H₅NO₃ |
| Molecular Weight | 173.55 g/mol [2] | 157.55 g/mol | 139.11 g/mol |
| Physical Form | Solid[1] | Crystalline Powder | Bright yellow microcrystalline solid |
| Melting Point | Data not available | 190 °C (dec.) | 299-300 °C (dec.)[3] |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Soluble in water (2 mg/ml at 20°C), ethanol, methanol, DMSO; slightly soluble in chloroform | Data not available |
| pKa | Data not available | Data not available | Data not available |
Spectroscopic Data
While specific spectroscopic data for 6-Chloro-2-hydroxynicotinic acid is not publicly available, several commercial suppliers indicate its availability upon request. For reference, the following is a summary of available data for related compounds.
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¹H NMR: A ¹H NMR spectrum for a compound identified as 2-Chloro-6-hydroxynicotinic acid (CAS 38025-90-0), a potential isomer or synonym, is available through chemical suppliers like ChemicalBook.
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IR: Infrared spectroscopy data for related compounds can be found in various databases.
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Mass Spectrometry: Mass spectrometry data for related compounds is available, providing insights into potential fragmentation patterns.
Synthesis
A definitive, detailed experimental protocol for the synthesis of 6-Chloro-2-hydroxynicotinic acid is not readily found in the public domain. However, the synthesis of the closely related compounds, 6-chloronicotinic acid and 6-hydroxynicotinic acid, is well-documented. These methods can provide a foundation for a potential synthetic route to 6-Chloro-2-hydroxynicotinic acid.
Potential Synthetic Pathway
A plausible synthetic route to 6-Chloro-2-hydroxynicotinic acid could involve the chlorination of 2,6-dihydroxynicotinic acid or the hydrolysis of a 2,6-dichloronicotinic acid derivative. The following diagram illustrates a hypothetical synthetic workflow.
Caption: Hypothetical synthetic routes to 6-Chloro-2-hydroxynicotinic acid.
Biological Activity and Applications in Drug Development
There is currently no specific information available in the public domain regarding the biological activity, signaling pathways, or direct applications of 6-Chloro-2-hydroxynicotinic acid in drug development. However, the structural motifs present in this molecule are found in compounds with known pharmacological relevance.
Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities. They are known to be involved in various metabolic pathways and have been explored for the treatment of a range of diseases. The presence of a halogen atom, such as chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or altering its target specificity.
Relationship to Known Bioactive Scaffolds
The 6-Chloro-2-hydroxynicotinic acid scaffold can be considered a derivative of nicotinic acid, a known vitamin and therapeutic agent. Research into nicotinic acid derivatives has been extensive, leading to the development of various drugs. The introduction of chloro and hydroxyl substituents could lead to novel biological activities.
Caption: Structural relationship to known bioactive compound classes.
Conclusion
6-Chloro-2-hydroxynicotinic acid (CAS: 38076-76-5) is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties, a specific synthesis protocol, and biological activity are currently limited in publicly accessible literature, its structural relationship to known bioactive nicotinic acid derivatives suggests it may possess interesting pharmacological properties. Further research is warranted to fully characterize this compound and explore its potential applications. Researchers interested in this molecule are encouraged to consult commercial suppliers for analytical data and consider the synthesis methodologies of related compounds as a starting point for their investigations.
